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molecular formula C12H13NO2 B8677750 8-(2-Methoxyethoxy)quinoline CAS No. 89445-72-7

8-(2-Methoxyethoxy)quinoline

Cat. No. B8677750
M. Wt: 203.24 g/mol
InChI Key: LKDOTMHXINYZEU-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

To 8-hydroxyquinoline (9.47 g, 0.065 mol) in dimethyl sulfoxide (50 ml) was added 2 -methoxyethyl bromide (8.96 g, 0.065 mol). The mixture was stirred at room temperature for two hours, and turned a dark red. The solvent was removed under vacuum, and the residue dissolved in water. The aqueous solution was extracted several times with ethyl acetate, and the ethyl acetate solution was then washed well with water, dried, and the solvent removed; the residual oil weighed 7.45 g. This was purified on a silica gel column, eluted with heptane:ethyl acetate, with increasing proportions of the latter. There was isolated 8-methoxyethoxyquinoline (7.11 g) as a light blue oil. NMR: (CDCl3) δ 3.51 (s, 3, OMe), 4.01 (tr, 2, CH2), 4.48 (tr, 2, CH2), 7.20 (m, 1, beta-pyridine-H), 7.45 (m, 3, Ar), 8.15 (dd, 1, gamma-pyridine-H), 8.98 (dd, 1, alpha-pyridine-H). Anal. Calcd. for C12H13NO2 : C, 70.92; H, 6.45; N, 6.89. Found: C, 70.80; H, 6.49; N, 6.90.
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH3:12][O:13][CH2:14][CH2:15]Br>CS(C)=O>[CH3:12][O:13][CH2:14][CH2:15][O:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
9.47 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
8.96 g
Type
reactant
Smiles
COCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted several times with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution was then washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
This was purified on a silica gel column
WASH
Type
WASH
Details
eluted with heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 7.11 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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